8-(3-bromophenyl)-3-(2-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile
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Overview
Description
8-(3-bromophenyl)-3-(2-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile is a complex organic compound with potential applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3-bromophenyl)-3-(2-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile typically involves multi-step organic reactions. One common method includes:
Formation of the Thiadiazine Ring: This step involves the cyclization of appropriate precursors under controlled conditions, often using catalysts to facilitate the reaction.
Introduction of the Bromophenyl and Methylphenyl Groups: These groups are typically introduced through substitution reactions, where the bromophenyl and methylphenyl groups replace hydrogen atoms on the thiadiazine ring.
Oxidation and Nitrile Formation: The final steps involve oxidation to introduce the oxo group and the formation of the nitrile group through cyanation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and employing purification techniques such as crystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group or further reducing it to a methylene group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or organometallic compounds (Grignard reagents) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxo derivatives, while reduction could produce hydroxyl or methylene derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity
Biology
Biologically, this compound may exhibit interesting interactions with biological molecules, making it a candidate for studies in biochemistry and molecular biology. Its potential bioactivity could lead to applications in drug discovery and development.
Medicine
In medicine, the compound’s structure suggests potential pharmacological properties. Research may focus on its ability to interact with specific molecular targets, leading to the development of new therapeutic agents.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of more complex molecules. Its unique properties may find applications in the production of specialty chemicals or advanced materials.
Mechanism of Action
The mechanism by which 8-(3-bromophenyl)-3-(2-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile exerts its effects depends on its interactions with molecular targets. These interactions may involve binding to specific enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 8-(3-chlorophenyl)-3-(2-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile
- 8-(3-fluorophenyl)-3-(2-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile
Uniqueness
The uniqueness of 8-(3-bromophenyl)-3-(2-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile lies in its specific substitution pattern and the presence of the bromophenyl group. This substitution can significantly influence its chemical reactivity and biological activity, distinguishing it from similar compounds with different substituents.
Properties
Molecular Formula |
C21H18BrN3OS |
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Molecular Weight |
440.4 g/mol |
IUPAC Name |
8-(3-bromophenyl)-3-(2-methylphenyl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile |
InChI |
InChI=1S/C21H18BrN3OS/c1-14-5-2-3-8-19(14)24-12-25-20(26)10-17(15-6-4-7-16(22)9-15)18(11-23)21(25)27-13-24/h2-9,17H,10,12-13H2,1H3 |
InChI Key |
WBERWOGDFJAKDN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2CN3C(=O)CC(C(=C3SC2)C#N)C4=CC(=CC=C4)Br |
Origin of Product |
United States |
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